molecular formula C24H32N2O5S B2595488 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921915-62-0

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2595488
CAS No.: 921915-62-0
M. Wt: 460.59
InChI Key: RTXFZBRBDGEWQJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzooxazepine core fused with a substituted benzene ring. Its structure includes a 5-ethyl group, a 5-isobutyl substituent, and 3,3-dimethyl-4-oxo functional groups on the oxazepine moiety, coupled with a 2-methoxybenzenesulfonamide group.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-17-8-10-21(30-6)22(12-17)32(28,29)25-18-9-11-20-19(13-18)26(14-16(2)3)23(27)24(4,5)15-31-20/h8-13,16,25H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFZBRBDGEWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest diverse biological activities, particularly due to its classification as a sulfonamide and the presence of an oxazepine moiety. This article reviews the biological activity of this compound based on available research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H32_{32}N2_{2}O5_{5}S
  • Molecular Weight : 460.6 g/mol
  • CAS Number : 921998-44-9

The compound includes a benzo[b][1,4]oxazepine ring and a methoxybenzenesulfonamide group, contributing to its potential pharmacological properties.

Pharmacological Properties

Research indicates that compounds with similar structural frameworks exhibit various pharmacological activities. Notably:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections.
  • Anticancer Potential : Compounds containing oxazepine rings have been studied for their anticancer properties. Preliminary studies indicate that derivatives may inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : Some sulfonamides possess anti-inflammatory properties, which may be relevant for treating conditions like arthritis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds often inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Interaction with Biological Targets : The complex structure allows for multiple non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions) with various biological targets.

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activity of similar compounds:

StudyFindings
Investigated the antibacterial effect of sulfonamide derivatives; found significant activity against Gram-positive bacteria.
Examined oxazepine derivatives for anticancer effects; reported inhibition of cell proliferation in breast cancer cell lines.
Analyzed anti-inflammatory properties; demonstrated reduced cytokine production in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the oxazepine ring through cyclization.
  • Introduction of ethyl and isobutyl groups via nucleophilic substitution.
  • Coupling reactions to attach the sulfonamide group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N-substituted sulfonamides fused with heterocyclic systems. Key structural analogues include:

Compound Name Core Structure Key Substituents Reported Activity
Target Compound Benzo[b][1,4]oxazepine 5-Ethyl, 5-isobutyl, 3,3-dimethyl-4-oxo Hypothesized enzyme inhibition
Sulfamethoxazole derivatives Isoxazole-thiadiazine 5-Methylisoxazol-3-yl, thiadiazin-6-yl Antimicrobial
N-aryl sulfonamides Benzene-sulfonamide Varied aryl groups (e.g., p-chlorophenyl) Anti-inflammatory, anticancer

Key Differences and Implications

Substituent Effects : The 5-isobutyl and 3,3-dimethyl groups may enhance lipophilicity compared to simpler sulfonamides, influencing pharmacokinetics (e.g., membrane permeability).

Sulfonamide Linkage : The 2-methoxybenzenesulfonamide group differs from the p-chlorophenylisocyanate-derived sulfonamides in , which could alter electronic properties (e.g., electron-withdrawing vs. donating effects) and bioactivity.

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